N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
Description
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline (THQ) core substituted with a propane-1-sulfonyl group at the 1-position and a thiophene-2-sulfonamide moiety at the 6-position.
Key physicochemical properties (inferred from structurally related compounds in and ) likely include moderate lipophilicity (logP ~3–4) and a polar surface area conducive to membrane permeability. The propane-1-sulfonyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to acyl or alkyl substituents.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-2-11-24(19,20)18-9-3-5-13-12-14(7-8-15(13)18)17-25(21,22)16-6-4-10-23-16/h4,6-8,10,12,17H,2-3,5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXRJYPBKUSCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multi-step organic synthesis. A common approach begins with the preparation of 1,2,3,4-tetrahydroquinoline, which is then functionalized at the 6-position to introduce the sulfonyl group. Subsequently, the thiophene-2-sulfonamide moiety is attached through various organic reactions, ensuring mild conditions to maintain the integrity of the compound.
Industrial Production Methods
Industrial production methods often mirror laboratory synthesis but on a larger scale. This includes optimizing reaction conditions for high yield and purity, utilizing efficient purification techniques such as recrystallization and chromatography, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Introduction of oxygen atoms to various positions, altering the chemical properties.
Reduction: : Addition of hydrogen atoms, potentially affecting the sulfonyl groups.
Substitution: : Replacement of functional groups with other moieties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxide derivatives, while reduction could produce a more reduced form of the original compound. Substitution reactions can introduce a variety of functional groups, expanding the compound's versatility.
Scientific Research Applications
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide has found applications in various scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules due to its reactivity and structural uniqueness.
Biology: : Investigated for its potential as a biological probe and for its interactions with biomolecules.
Medicine: : Explored for its therapeutic potential, including antimicrobial and anti-inflammatory properties.
Industry: : Utilized in the development of advanced materials and as a component in chemical processes.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Its sulfonamide and thiophene groups play crucial roles in binding to these targets, modulating their activity, and leading to desired biological effects. Pathways influenced by the compound include signal transduction and metabolic pathways, highlighting its potential for therapeutic intervention.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons between N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide and related compounds:
*Estimated based on structural similarity to analogs in and .
Key Comparisons:
Substituent Effects: Electron-Withdrawing Groups: The propane-1-sulfonyl group in the target compound contrasts with the 2-methylpropanoyl group in Analog 1. Sulfonyl groups generally enhance metabolic stability and polarity compared to acyl groups, which may reduce off-target interactions . Aromatic vs.
Biological Activity: Carboximidamide derivatives (e.g., Analog 3) exhibit NOS inhibitory activity, with selectivity for isoforms (iNOS, eNOS, nNOS) depending on substituents. The target compound’s sulfonamide group may alter binding kinetics compared to carboximidamide’s amidine functionality .
Synthetic Accessibility :
- Compounds with sulfonyl groups (target compound, Analog 2) often require sulfonation steps under controlled conditions, whereas carboximidamide derivatives (Analog 3) involve amidine formation via coupling reactions .
Physicochemical Properties :
- The target compound’s estimated logP (~3.5) balances lipophilicity and solubility better than Analog 2 (logP = 4.56), making it more suitable for oral bioavailability.
Research Findings and Implications
- Structural Optimization : Replacing acyl groups (Analog 1) with sulfonyl groups improves stability but may require adjustments to maintain target affinity.
- Biological Potential: While direct data for the target compound are lacking, its structural resemblance to NOS inhibitors (e.g., Analog 3) suggests utility in diseases mediated by nitric oxide dysregulation .
Biological Activity
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. Its unique structural features and biological activities make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a thiophene ring and a sulfonamide group. This configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.
- Molecular Formula : C15H24N2O4S
- Molecular Weight : 354.49 g/mol
- CAS Number : 1040660-75-0
This compound primarily functions as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in insulin signaling pathways; thus, its inhibition can enhance insulin sensitivity and contribute to metabolic regulation. This mechanism is particularly relevant in the context of treating conditions such as type 2 diabetes and obesity.
Antidiabetic Effects
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties by modulating glucose metabolism and improving insulin sensitivity. In vitro studies have shown that this compound can lower blood glucose levels in diabetic models by enhancing the activity of insulin signaling pathways .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The sulfonamide group is particularly known for its antibacterial properties, which may extend to this compound.
Anticancer Potential
There is emerging evidence supporting the anticancer potential of this compound. Similar sulfonamide derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific interactions between the compound and cancer-related targets remain an area for further research.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| This compound | Tetrahydroquinoline + thiophene + sulfonamide | PTP1B inhibitor; potential antidiabetic and antimicrobial activity | Unique thiophene substitution |
| N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Tetrahydroquinoline + benzamide | Anticancer properties; PTP1B inhibition | Benzamide moiety instead of thiophene |
| N-[4-fluoro-N-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Tetrahydroquinoline + benzamide | Investigated for metabolic effects | Fluorine substitution affects biological activity |
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antidiabetic Effects : A study demonstrated that a related sulfonamide compound significantly improved insulin sensitivity in diabetic rats through PTP1B inhibition.
- Antimicrobial Activity : Research on sulfonamide derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Studies : Investigations into related compounds revealed their ability to induce apoptosis in human breast cancer cells via modulation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
